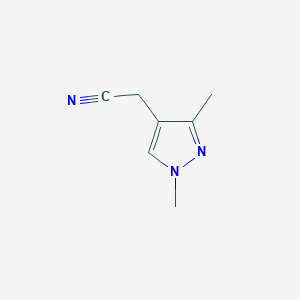![molecular formula C9H6N2O3 B1441984 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1190321-11-9](/img/structure/B1441984.png)
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Descripción general
Descripción
“3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1190321-11-9 . It has a molecular weight of 190.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3, indicating potential applications in cancer therapy .
Molecular Structure Analysis
The InChI code for “3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is 1S/C9H6N2O3/c12-4-5-3-11-8-7 (5)6 (9 (13)14)1-2-10-8/h1-4H, (H,10,11) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid” is a powder at room temperature .
Aplicaciones Científicas De Investigación
Cancer Therapy
- Scientific Field : Oncology
- Application Summary : 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
- Results : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field : Endocrinology
- Application Summary : Compounds related to 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
Antiviral Applications
- Scientific Field : Virology
- Application Summary : Pyridine-containing compounds, which include 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, have been found to have antiviral properties . These compounds are increasingly important for medicinal applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
Kinase Inhibition
- Scientific Field : Biochemistry
- Application Summary : Pyrrolopyrazine derivatives, which are related to 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, have been found to have kinase inhibitory activities . This makes them potentially useful in various biological and medicinal applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
TNIK Inhibition
- Scientific Field : Biochemistry
- Application Summary : 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK (Traf2- and Nck-interacting kinase). Several series of compounds were designed and synthesized, among which some compounds had potent TNIK inhibition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some compounds showed concentration-dependent characteristics of IL-2 inhibition .
Synthesis of Azapentalenes
- Scientific Field : Organic Chemistry
- Application Summary : The amine group of 1H-pyrrolo[2,3-b]pyridine derivatives can be used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-11-8-7(5)6(9(13)14)1-2-10-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXTCSGDWIWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218736 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1190321-11-9 | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)


![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)





![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)
